"Deadamantane N-5-(S)-Hexanamide AKB48" synthesis and characterization
"Deadamantane N-5-(S)-Hexanamide AKB48" synthesis and characterization
A Note on Nomenclature: The compound requested, "Deadamantane N-5-(S)-Hexanamide AKB48," appears to be based on a misinterpretation of the common name and chemical structure. The correct chemical name for the synthetic cannabinoid commonly known as AKB48 is N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide , also referred to as APINACA. This guide will focus on the synthesis and characterization of this well-documented compound.
Introduction
APINACA (AKB48) is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1] It was first identified in Japan in 2012 as an ingredient in synthetic cannabis smoking blends.[1] Structurally, it features an indazole core linked to an adamantyl group via a carboxamide bridge, with a pentyl chain attached to the indazole nitrogen. This guide provides a detailed overview of its synthesis, characterization, and the signaling pathways it modulates, intended for researchers, scientists, and drug development professionals.
Synthesis of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
The synthesis of APINACA is a multi-step process that involves the preparation of two key intermediates: 1-pentyl-1H-indazole-3-carboxylic acid and 1-adamantanamine. These intermediates are then coupled to form the final product.
Synthesis Workflow
Caption: General workflow for the synthesis of APINACA (AKB48).
Experimental Protocols
2.2.1. Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid
This procedure involves the N-alkylation of 1H-indazole-3-carboxylic acid.
-
Materials: 1H-indazole-3-carboxylic acid, 1-bromopentane, Sodium Hydride (NaH), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopentane dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and acidify with HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2.2.2. Synthesis of 1-adamantanamine
This can be achieved via a Ritter-type reaction from 1-bromoadamantane.
-
Materials: 1-bromoadamantane, Urea or Formamide, Sulfuric acid.
-
Procedure:
-
Add 1-bromoadamantane to a stirred solution of urea or formamide in concentrated sulfuric acid.
-
Heat the mixture and monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-adamantanamine.
-
2.2.3. Amide Coupling to form APINACA (AKB48)
This final step involves the formation of an amide bond between the carboxyl group of the indazole intermediate and the amino group of 1-adamantanamine.
-
Materials: 1-pentyl-1H-indazole-3-carboxylic acid, 1-adamantanamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or DMF.
-
Procedure:
-
To a solution of 1-pentyl-1H-indazole-3-carboxylic acid in DCM or DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-adamantanamine and DIPEA to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude APINACA by column chromatography or recrystallization.
-
Characterization of APINACA (AKB48)
The structure and purity of the synthesized APINACA should be confirmed by various analytical techniques.
Data Presentation
Table 1: Spectroscopic Data for APINACA (AKB48)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.28 (d, J=8.2 Hz, 1H), 7.50-7.40 (m, 2H), 7.29-7.23 (m, 1H), 6.25 (s, 1H), 4.49 (t, J=7.2 Hz, 2H), 2.18 (s, 3H), 2.15 (s, 6H), 1.98-1.88 (m, 2H), 1.75 (s, 6H), 1.40-1.30 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 140.5, 139.8, 126.9, 122.9, 121.8, 121.2, 109.8, 52.3, 49.3, 41.8, 36.3, 29.8, 29.5, 29.2, 22.4, 14.0 | [2] |
| Mass Spectrometry (EI) | m/z (%): 365 (M⁺, 25), 322 (10), 294 (15), 215 (100), 145 (40), 135 (85) | [2][3] |
Table 2: Chromatographic Data for APINACA (AKB48)
| Technique | Conditions | Expected Result |
| HPLC | C18 column, mobile phase gradient of acetonitrile and water with formic acid. | A single major peak corresponding to APINACA. |
| GC-MS | Capillary column (e.g., HP-5MS), temperature programming. | A characteristic retention time and mass spectrum. |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry (MS): For GC-MS, dissolve the sample in a volatile solvent like methanol or dichloromethane and inject it into the GC-MS system. For LC-MS, dissolve the sample in the mobile phase and analyze using an appropriate gradient.
-
High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of APINACA in a suitable solvent (e.g., methanol). Develop a suitable gradient method using a C18 column with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid).
Cannabinoid Receptor Signaling Pathway
APINACA exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[4][5][6]
Caption: Simplified signaling pathway of cannabinoid receptors upon activation by APINACA.
Activation of CB1/CB2 receptors by APINACA leads to the dissociation of the associated Gi/o protein into its α and βγ subunits.[7][8] The Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5][6] The βγ subunits can directly modulate ion channels, leading to the inhibition of calcium channels and activation of potassium channels.[5] Furthermore, G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and cellular processes like cell growth, differentiation, and apoptosis.[4][6]
References
- 1. APINACA - Wikipedia [en.wikipedia.org]
- 2. fimmg.bari.it [fimmg.bari.it]
- 3. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
